8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound It is characterized by its unique structure, which includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. Typically, the process begins with the preparation of the purine core, followed by the introduction of the hydroxyethyl and hydroxybenzylidene groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
- (E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine core. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H18N6O4 |
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Molecular Weight |
358.35 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N6O4/c1-20-13-12(14(25)21(2)16(20)26)22(6-7-23)15(18-13)19-17-9-10-4-3-5-11(24)8-10/h3-5,8-9,23-24H,6-7H2,1-2H3,(H,18,19)/b17-9+ |
InChI Key |
RUQXDJHGGLQOLM-RQZCQDPDSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC(=CC=C3)O)CCO |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)O)CCO |
Origin of Product |
United States |
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